Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl-
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Overview
Description
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is a chemical compound that belongs to the class of benzoylindoles This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a 1H-pyrrol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- typically involves the reaction of 3-methoxybenzoyl chloride with 1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with cannabinoid receptors, similar to other benzoylindoles .
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- 1-(5-fluoropentyl-1H-indol-3-yl)-(naphthalene-1-yl)methanone
Uniqueness
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the presence of a pyrrole moiety make it different from other benzoylindoles, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions .
Properties
CAS No. |
13169-69-2 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)12(14)11-6-3-7-13-11/h2-8,13H,1H3 |
InChI Key |
QGTNWBGLSZSWEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
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